N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline

Description

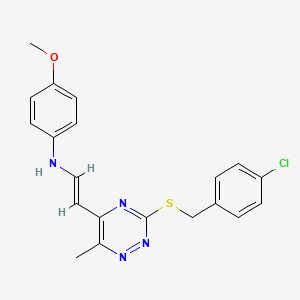

N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline (CAS: 477866-55-0) is a triazine-based organic compound featuring a 4-methoxyaniline group attached via a vinyl linker to a 1,2,4-triazin-5-yl core. The triazine ring is substituted with a 4-chlorobenzylsulfanyl group at position 3 and a methyl group at position 4. Its molecular weight is 398.92 g/mol . This compound is of interest in medicinal and materials chemistry due to its structural complexity, which allows for modulation of electronic and steric properties through substituent variations.

Properties

IUPAC Name |

N-[(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]ethenyl]-4-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4OS/c1-14-19(11-12-22-17-7-9-18(26-2)10-8-17)23-20(25-24-14)27-13-15-3-5-16(21)6-4-15/h3-12,22H,13H2,1-2H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMDMWFMKBQXTJ-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H19ClN4S |

| Molecular Weight | 378.90 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to reduced metabolic activity in target cells.

- Receptor Modulation : It interacts with cellular receptors, leading to alterations in signal transduction pathways. This modulation can affect cellular responses and potentially induce therapeutic effects.

- Induction of Apoptosis : In cancer cells, the compound has been noted to induce apoptosis through the activation of pro-apoptotic proteins while inhibiting anti-apoptotic proteins. This dual action may enhance its efficacy as an anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of cancer cells and induce cell cycle arrest. For example:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 10 | Cell cycle arrest |

Case Studies

- Study on Anticancer Activity : A recent study evaluated the anticancer effects of the compound on MCF-7 and HeLa cell lines. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM for MCF-7 and 10 µM for HeLa cells. The study concluded that the compound effectively induces apoptosis in these cell lines through mitochondrial pathways.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 16 µg/mL against C. albicans, highlighting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituent variations and their physicochemical implications.

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Comparisons

Aniline Substituent Effects 4-Methoxy (Target): The methoxy group enhances electron-donating properties and polarity compared to the 4-methyl and 3-trifluoromethyl derivatives. This may improve solubility in polar solvents . The purity of this derivative is reported as >90% . 3-Trifluoromethyl (CAS 477866-57-2): The trifluoromethyl group introduces strong electron-withdrawing effects, which could alter reactivity and binding affinity in biological systems .

Sulfanyl Group Variations 4-Chlorobenzyl (Target): The 4-chlorobenzyl group provides steric bulk and lipophilicity, which may influence molecular packing in crystalline phases . Benzyl (CAS 477866-54-9): Replacing 4-chlorobenzyl with benzyl removes the chlorine atom, reducing electronegativity and possibly altering intermolecular interactions .

Molecular Weight Trends

- The allylsulfanyl variant (298.41 g/mol) has the lowest molecular weight due to its simpler substituents, while hydroxylamine and methoxy derivatives (398.92 g/mol) are heavier .

Research Implications

- The 4-methoxy and 3-trifluoromethyl aniline derivatives are candidates for structure-activity relationship (SAR) studies in drug discovery, particularly for targets sensitive to electronic effects.

- The allylsulfanyl variant’s lower molecular weight and flexibility may be advantageous in materials science for designing dynamic molecular frameworks.

- Limited purity data (only available for the 4-methyl derivative ) highlights the need for rigorous analytical characterization of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.